molecular formula C13H15NO3 B3117259 Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate CAS No. 2222512-10-7

Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate

Cat. No.: B3117259
CAS No.: 2222512-10-7
M. Wt: 233.26 g/mol
InChI Key: DAFZBVIZHQGYJC-UHFFFAOYSA-N
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Description

“Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate” is a chemical compound with the CAS Number: 2222512-10-7 . It has a molecular weight of 233.27 . The IUPAC name for this compound is methyl 2-(pyrrolidine-1-carbonyl)benzoate .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

  • Novel Synthesis Approaches : A novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system was described using methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate. This synthesis involved several steps, including alkylation, oxidation, and Dieckmann condensation, demonstrating the compound's utility in complex organic syntheses (Koriatopoulou, Karousis, & Varvounis, 2008).

  • Structural and DFT Studies : Research focused on the structural confirmation and conformational analysis of this compound derivatives, using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Additionally, density functional theory (DFT) was employed to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

  • Electrochemical Applications : A study on the synthesis and electrochemical characterization of a pyrrole derivative linked to Methyl Red azo dye demonstrated potential applications in electrochromic devices and pH sensors. This research highlighted the compound's role in enhancing specific properties of the resulting films (Almeida et al., 2017).

  • Photophysical Properties : Investigation into the photophysical properties of methyl salicylate derivatives, where this compound can serve as a precursor, provided insights into the effects of different substituents on these properties. This research is significant for understanding the behavior of these compounds under UV excitation (Yoon et al., 2019).

  • Antimicrobial Activity : A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to this compound, revealed interesting antibacterial activities against various strains, indicating potential applications in antimicrobial agent development (Nural et al., 2018).

Properties

IUPAC Name

methyl 2-(pyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-3-2-6-10(11)12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZBVIZHQGYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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